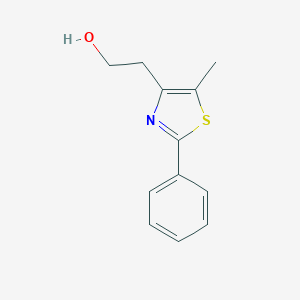

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (MPTE) is a thiazole-based organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. MPTE is a colorless liquid with a melting point of -87°C and a boiling point of 197°C. It has a molecular formula of C10H10OS and a molecular weight of 182.27 g/mol.

Applications De Recherche Scientifique

Synthesis and Application in Heterocycles

The chemistry of heterocyclic compounds is a key area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and dyes. The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives has been extensively studied, showcasing their value as building blocks for synthesizing a variety of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, important groups of benzodiazines, have been investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research highlights the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Pharmacological Applications

Thiazolidine derivatives, recognized for their rich pharmacological activities, are explored for therapeutic uses such as antimicrobial, anticancer, and antidiabetic agents. The structural versatility and low cost of synthesis make thiazolidinediones (TZDs) a focal point for medicinal chemists in developing lead molecules against various clinical disorders. The review covers recent developments of TZD derivatives and discusses the importance of substitutions at N-3 and C-5 positions for enhancing biological activities (Singh et al., 2022).

Materials Science

In the domain of materials science, the study of plastic scintillators based on polymethyl methacrylate with various luminescent dyes has demonstrated the potential for improving scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research underscores the versatility of certain luminescent activators and wavelength shifters for enhancing the performance of these materials (Salimgareeva & Kolesov, 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-30-8 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)